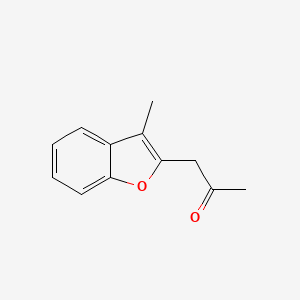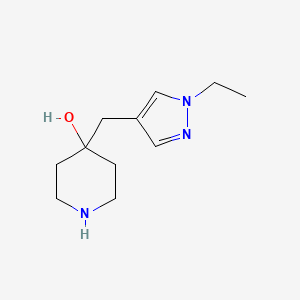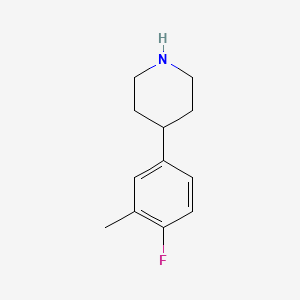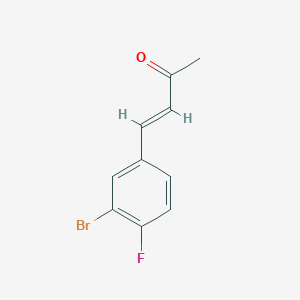carbonyl]amino})amino}propanoic acid](/img/structure/B13612047.png)
3-(2-Bromo-4,5-dimethoxyphenyl)-2-methyl-2-{[(propan-2-yloxy)carbonyl]({[(propan-2-yloxy)carbonyl]amino})amino}propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-Bromo-4,5-dimethoxyphenyl)-2-methyl-2-{(propan-2-yloxy)carbonylcarbonyl]amino})amino}propanoic acid is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of bromine, methoxy groups, and a propanoic acid moiety, making it a subject of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Bromo-4,5-dimethoxyphenyl)-2-methyl-2-{(propan-2-yloxy)carbonylcarbonyl]amino})amino}propanoic acid typically involves multiple steps, starting from readily available precursors. One common method involves the bromination of 2,5-dimethoxyacetophenone using polymer-supported pyridinium bromide perbromide in chloroform at room temperature . This intermediate is then subjected to further reactions to introduce the propanoic acid moiety and other functional groups.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
3-(2-Bromo-4,5-dimethoxyphenyl)-2-methyl-2-{(propan-2-yloxy)carbonylcarbonyl]amino})amino}propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, resulting in dehalogenation.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium azide. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and reaction time being critical parameters.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a variety of derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
3-(2-Bromo-4,5-dimethoxyphenyl)-2-methyl-2-{(propan-2-yloxy)carbonylcarbonyl]amino})amino}propanoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and protein-ligand binding.
Industry: Used in the synthesis of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 3-(2-Bromo-4,5-dimethoxyphenyl)-2-methyl-2-{(propan-2-yloxy)carbonylcarbonyl]amino})amino}propanoic acid involves its interaction with molecular targets such as enzymes and receptors. The compound’s bromine and methoxy groups play a crucial role in binding to these targets, influencing their activity and function. The exact pathways involved may vary depending on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Bromo-2,5-dimethoxyphenethylamine: Known for its psychoactive properties.
2-Bromo-4,5-dimethoxybenzoic acid: Used as a starting material for various syntheses.
3-(2-Bromo-4,5-dimethoxyphenyl)propanenitrile: Another derivative with distinct properties.
Uniqueness
3-(2-Bromo-4,5-dimethoxyphenyl)-2-methyl-2-{(propan-2-yloxy)carbonylcarbonyl]amino})amino}propanoic acid stands out due to its complex structure, which allows for diverse chemical modifications and applications. Its combination of bromine, methoxy groups, and propanoic acid moiety provides unique reactivity and binding properties, making it a versatile compound in scientific research.
Eigenschaften
Molekularformel |
C20H29BrN2O8 |
|---|---|
Molekulargewicht |
505.4 g/mol |
IUPAC-Name |
3-(2-bromo-4,5-dimethoxyphenyl)-2-methyl-2-[propan-2-yloxycarbonyl-(propan-2-yloxycarbonylamino)amino]propanoic acid |
InChI |
InChI=1S/C20H29BrN2O8/c1-11(2)30-18(26)22-23(19(27)31-12(3)4)20(5,17(24)25)10-13-8-15(28-6)16(29-7)9-14(13)21/h8-9,11-12H,10H2,1-7H3,(H,22,26)(H,24,25) |
InChI-Schlüssel |
BWTFLZYWPOQSEF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)OC(=O)NN(C(=O)OC(C)C)C(C)(CC1=CC(=C(C=C1Br)OC)OC)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(4R)-2-[3-(difluoromethoxy)phenyl]-3-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1,3-thiazolidine-4-carboxylic acid](/img/structure/B13611969.png)







![tert-butyl N-{[(2S,4S)-4-hydroxypyrrolidin-2-yl]methyl}carbamate](/img/structure/B13612024.png)





